
N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide, also known as MLN-4760, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective and potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a key role in the regulation of glucose metabolism and insulin secretion.
Mechanism of Action
DPP-IV is an enzyme that cleaves the N-terminal dipeptide from peptides with proline or alanine at the second position. By inhibiting DPP-IV activity, N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and inhibit glucagon release. This results in improved glucose homeostasis and glycemic control.
Biochemical and Physiological Effects:
Studies have shown that N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide improves glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce inflammation and improve immune function in models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide is its selectivity for DPP-IV, which allows for specific inhibition of this enzyme without affecting other related enzymes. However, it is important to note that the effects of DPP-IV inhibition may vary depending on the experimental model and the specific conditions used. Additionally, the use of N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide may not be suitable for all experimental designs, and researchers should carefully consider the potential limitations and confounding factors.
Future Directions
There are several potential future directions for research on N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide. One area of interest is the investigation of its effects on other physiological processes beyond glucose metabolism and immune function, such as cardiovascular function and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide and to identify potential targets for therapeutic intervention. Finally, the development of more selective and potent DPP-IV inhibitors may provide new opportunities for the treatment of diabetes and other related diseases.
Synthesis Methods
The synthesis of N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide involves the reaction of cyclopentanecarboxylic acid with 3-(morpholin-4-yl)propanoic acid in the presence of a coupling agent such as N-ethyl-N′-(3-diethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting compound is then purified by column chromatography to obtain the final product.
Scientific Research Applications
N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide has been widely used in scientific research as a tool to investigate the role of DPP-IV in various physiological and pathological processes. It has been shown to be effective in inhibiting DPP-IV activity in vitro and in vivo, and has been used to study the effects of DPP-IV inhibition on glucose metabolism, insulin secretion, and immune function.
properties
IUPAC Name |
N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-12(15-7-9-18-10-8-15)5-6-14-13(17)11-3-1-2-4-11/h11H,1-10H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRYUHWAFALCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

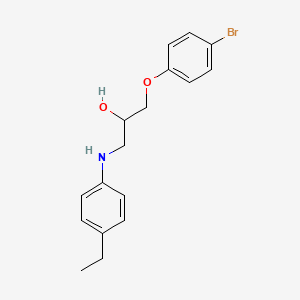
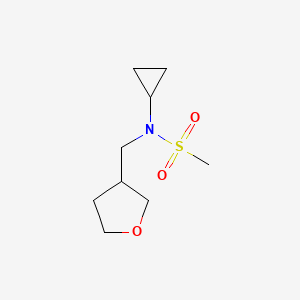
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
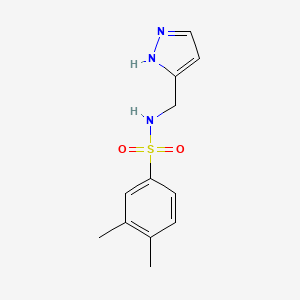

![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
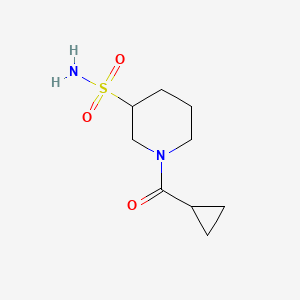
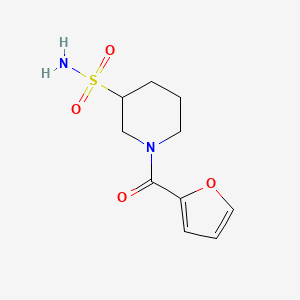
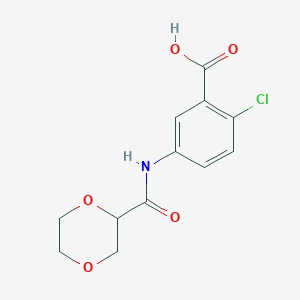
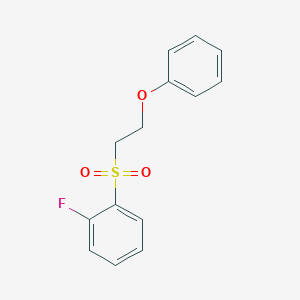

![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)